molecular formula C14H18ClN3O2 B3955668 N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-2-oxoacetamide

N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-2-oxoacetamide

Cat. No. B3955668
M. Wt: 295.76 g/mol
InChI Key: LAZJBJSXDMQWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-2-oxoacetamide, also known as CMPD-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-2-oxoacetamide involves its ability to inhibit the activity of specific enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while PDEs are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, this compound can modulate gene expression and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell growth by modulating the expression of specific genes. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and this compound has been shown to reduce inflammation by inhibiting the activity of specific enzymes. In neurological disorders such as Alzheimer's disease and Parkinson's disease, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-2-oxoacetamide has several advantages for lab experiments. It has a well-defined chemical structure and is relatively easy to synthesize. Furthermore, it has been extensively studied in various scientific research applications, making it a well-established compound. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-2-oxoacetamide. One potential direction is to explore its use as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Another direction is to investigate its mechanism of action in more detail to better understand its therapeutic effects. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for a variety of diseases.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-2-oxoacetamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and this compound has been shown to reduce inflammation by inhibiting the activity of specific enzymes. Furthermore, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-10-11(15)4-3-5-12(10)16-13(19)14(20)18-8-6-17(2)7-9-18/h3-5H,6-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZJBJSXDMQWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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